Tumonoic acid E

描述

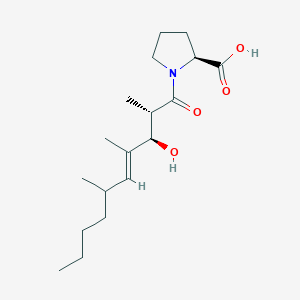

Structure

3D Structure

属性

分子式 |

C18H31NO4 |

|---|---|

分子量 |

325.4 g/mol |

IUPAC 名称 |

(2S)-1-[(E,2S,3R)-3-hydroxy-2,4,6-trimethyldec-4-enoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H31NO4/c1-5-6-8-12(2)11-13(3)16(20)14(4)17(21)19-10-7-9-15(19)18(22)23/h11-12,14-16,20H,5-10H2,1-4H3,(H,22,23)/b13-11+/t12?,14-,15-,16-/m0/s1 |

InChI 键 |

UUFOMZNZQYHUJH-UKUODDPASA-N |

手性 SMILES |

CCCCC(C)/C=C(\C)/[C@@H]([C@H](C)C(=O)N1CCC[C@H]1C(=O)O)O |

规范 SMILES |

CCCCC(C)C=C(C)C(C(C)C(=O)N1CCCC1C(=O)O)O |

产品来源 |

United States |

Discovery, Isolation, and Structural Elucidation of Tumonoic Acid E

Geographic Origins and Source Organisms of Tumonoic Acids

The discovery of the tumonoic acids, a series of related chemical compounds, is linked to various marine cyanobacteria from different parts of the world.

The first members of this chemical family, tumonoic acids A, B, and C, were initially identified from a cyanobacterial assemblage of Lyngbya majuscula and Schizothrix calcicola. mdpi.comencyclopedia.pub This discovery was made from collections gathered in Tumon Bay, Guam. acs.org These initial findings laid the groundwork for identifying further analogues, including Tumonoic acid E, from other cyanobacterial species.

Subsequent investigations revealed the presence of tumonoic acids in other cyanobacterial strains. Notably, four strains of cf. Oscillatoria margaritifera collected from Curaçao were found to produce a range of these compounds. escholarship.orgescholarship.orgnih.gov Screenings of these Caribbean strains using liquid chromatography-mass spectrometry (LC-MS) confirmed the presence of molecular ions corresponding to tumonoic acids A–C and E–G. nih.gov The identification was further solidified by comparing their retention times and MS/MS fragmentation patterns with authentic samples. nih.gov This finding was significant as it expanded the known geographical and species distribution of these metabolites. nih.gov

A significant breakthrough in the study of this compound class came from a field collection of the marine cyanobacterium Blennothrix cantharidosmum from near the Duke of York Island in Papua New Guinea. mdpi.comscispace.com This investigation led to the isolation of six new acyl proline derivatives, named tumonoic acids D through I, which included this compound. nih.govuri.edunih.gov The known compound, tumonoic acid A, was also isolated from this collection. scispace.comuri.edu This research marked the first time natural products were reported from the Blennothrix genus. scispace.comuri.eduresearchgate.net

Table 1: Geographic and Organismal Sources of Tumonoic Acids

| Tumonoic Acid | Source Organism(s) | Geographic Location |

|---|---|---|

| A, B, C | Lyngbya majuscula / Schizothrix calcicola | Tumon Bay, Guam |

| A, D, E, F, G, H, I | Blennothrix cantharidosmum | Papua New Guinea |

| A, B, C, E, F, G | cf. Oscillatoria margaritifera | Curaçao |

Isolation Methodologies for this compound and Congeners

The isolation of this compound and its related compounds from their natural sources involves a multi-step process combining extraction and chromatography techniques. The general workflow begins with the extraction of the cyanobacterial biomass using a solvent mixture, typically dichloromethane-methanol (CH2Cl2–MeOH). nih.govscispace.com

Following extraction, the crude extract is subjected to fractionation. scispace.com A common method is vacuum liquid chromatography (VLC) over a silica (B1680970) gel stationary phase, using a gradient of solvents with increasing polarity, such as a hexane-to-methanol gradient. nih.govscispace.com This step separates the complex extract into several less complex fractions. scispace.com

The fractions containing the target compounds are then further purified. nih.gov This often involves reversed-phase solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC). scispace.com Preparative reversed-phase HPLC, using columns packed with materials like C18, is the definitive step to obtain the pure compounds. acs.orgnih.gov For instance, in the isolation from B. cantharidosmum, polar fractions from VLC were subjected to reversed-phase SPE and HPLC to yield the pure tumonoic acids. scispace.com Similarly, the isolation from O. margaritifera involved purifying VLC fractions using a C18 Sep-Pak and then RP-HPLC. nih.gov The structure of the isolated compounds, including this compound, was ultimately determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) data. scispace.comnih.govuri.edu

Classification and General Structural Features of Tumonoic Acids

Tumonoic acids, including this compound, are classified as acyl proline derivatives. mdpi.comnih.govnih.gov Their fundamental structure consists of a fatty acid moiety connected to the amino acid proline. nih.govnih.gov This structure also places them in the broader category of linear lipopeptides. mdpi.comresearchgate.netresearchgate.net

The molecular formula for this compound was determined by high-resolution electrospray ionization mass spectrometry (HRESIMS) to be C18H31NO4. nih.gov Analysis of its NMR spectra revealed signals consistent with a proline residue and a more functionalized fatty acid portion compared to some of its congeners. nih.gov Specifically, the presence of a double bond within the fatty acid chain was indicated by characteristic signals in the 1H and 13C NMR spectra. nih.gov The variations among the different tumonoic acids arise from differences in the structure of the fatty acid chain attached to the common proline headgroup. scispace.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Tumonoic acid A |

| Tumonoic acid B |

| Tumonoic acid C |

| Tumonoic acid D |

| This compound |

| Tumonoic acid F |

| Tumonoic acid G |

| Tumonoic acid H |

| Tumonoic acid I |

| Methyl tumonoate A |

| Methyl tumonoate B |

| Ethyl tumonoate A |

| Lyngbyastatin 1 |

| Dolastatin 12 |

Common Structural Motifs within the Tumonoic Acid Series

The tumonoic acids are a series of N-acyl-proline derivatives, characterized by a proline residue linked to a fatty acid chain. nih.govnih.gov This core structure is a recurring feature across the different variants of tumonoic acids. mdpi.comencyclopedia.pub While the proline unit is a constant, the diversity within the series arises from variations in the appended fatty acid moiety. nih.gov These fatty acid chains can differ in length, branching, and the presence of functional groups such as hydroxyl groups and double bonds. nih.govthieme-connect.com This structural variability among the fatty acid components contributes to the range of tumonoic acid analogues that have been identified. nih.gov

Detailed Structural Elucidation of this compound

The precise chemical structure of this compound was determined through a combination of advanced spectroscopic techniques.

Spectroscopic Characterization Utilizing Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in piecing together the molecular framework of this compound. Analysis of the ¹H and ¹³C NMR spectra revealed a more complex structure compared to other members of the series, such as Tumonoic acid D. nih.gov The presence of resonances consistent with a proline residue was confirmed. nih.gov Key signals in the NMR data indicated specific structural features within the fatty acid portion of the molecule. nih.gov

Table 1: Selected NMR Data for this compound

| Atom | ¹H Chemical Shift (δH) | ¹³C Chemical Shift (δC) | Key Correlations |

| Double Bond | 5.23 (d) | 137.0, 132.3 | Suggested the presence of a double bond. |

| Oxygenated Methine | 4.15 (d) | 80.6 | Consistent with a hydroxyl group attached to a carbon. |

| Proline Residue | - | Resonances present | Confirmed the N-acyl-proline core structure. |

This table is based on reported spectroscopic data. nih.gov The exact coupling constants and complete assignments require further detailed analysis of the original research.

Analysis of Functional Groups (e.g., Double Bonds, Oxygenated Methine, Hydroxyl Group)

The spectroscopic data provided clear evidence for several key functional groups within the this compound structure. The downfield doublet in the ¹H NMR spectrum (δH 5.23) and the corresponding sp² carbon signals in the ¹³C NMR spectrum (δC 137.0, 132.3) were indicative of a double bond. nih.gov Furthermore, resonances for an oxygenated methine group (δH 4.15, d; δC 80.6) pointed to the presence of a hydroxyl group. nih.gov The existence of this free hydroxyl group was further corroborated by a broad infrared (IR) absorption band at 3381 cm⁻¹. nih.gov

Stereochemical Determination Approaches

Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing a natural product.

Application of Chiral Chromatographies

For the tumonoic acid series, chiral chromatography techniques have been pivotal in establishing the absolute configurations of the stereocenters. nih.govacs.org Specifically, after acid hydrolysis to break the amide bond, the resulting proline was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). nih.gov Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) revealed that the proline residue in all the isolated tumonoic acids, including this compound, possesses the L-configuration. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) has also been utilized to determine the configuration of other stereocenters within the fatty acid portions of related tumonoic acids. nih.gov

Degradation Sequences and Synthetic Correlations for Stereostructure

The determination of the absolute stereochemistry of this compound, an acyl proline derivative isolated from the marine cyanobacterium Blennothrix cantharidosmum, was a critical step in its structural elucidation. clockss.orgacs.org This process relied on a combination of chemical degradation, chiral chromatography, and synthetic strategies to assign the configuration of its constituent chiral centers. clockss.org

The stereostructure of the proline residue within this compound was unequivocally established through a well-defined degradation sequence. clockss.org This involved the acid hydrolysis of this compound to break the amide bond linking the fatty acid and the proline amino acid. The resulting free proline was then derivatized using Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDVA). clockss.org The subsequent analysis of this derivatized proline by LC-MS (Liquid Chromatography-Mass Spectrometry) confirmed its configuration as L-proline. clockss.org This method was consistently applied to other tumonoic acids (A and D-I) isolated in the same study, revealing that all contained the L-proline enantiomer. clockss.org

While the stereochemistry of the proline unit was definitively assigned, the configuration of the chiral centers within the functionalized fatty acid portion of this compound proved more complex. clockss.org Spectroscopic data, including 1H and 13C NMR, indicated a more highly functionalized fatty acid in this compound compared to some of its analogues. clockss.org However, the primary research indicates that the configurations for the fatty acid portion of this compound are considered relative only. clockss.org For other related compounds, such as tumonoic acid D, the absolute configuration of the C-2 methyl group in its fatty acid moiety was determined by synthesizing the two possible epimers and comparing them to the natural product. clockss.org A similar detailed synthetic correlation for the fatty acid component of this compound has not been described in the foundational literature.

The planar structure of this compound was established through extensive 2D NMR and mass spectrometry data. clockss.orgacs.org These analyses identified the molecular formula as C₁₈H₃₁NO₄ and revealed the connectivity of the atoms, including a double bond and a hydroxyl group within the fatty acid chain. clockss.org However, without specific degradation or synthetic correlation studies for this part of the molecule, the absolute stereochemistry of the chiral centers at C-3', C-4', and C-6' of the fatty acid chain remains unassigned. clockss.org

Biosynthesis and Chemoecology of Tumonoic Acid E

Proposed Biosynthetic Pathways for Tumonoic Acids

The structural characteristics of tumonoic acids, which feature fatty acid chains linked to amino acid components, strongly suggest a biosynthetic origin involving a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. nih.gov These hybrid pathways are common in cyanobacteria for the production of a wide array of bioactive secondary metabolites. rsc.orgescholarship.org

Involvement of Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Clusters

The biosynthesis of tumonoic acids is predicted to be carried out by hybrid PKS/NRPS clusters. nih.gov PKS systems are responsible for synthesizing the polyketide chain from simple acyl-CoA precursors, with the diversity in their structures arising from variations in chain length and modifications like reductions and methylations. mdpi.com NRPS systems, on the other hand, assemble peptide chains from amino acids. mdpi.compsu.edu In the case of tumonoic acids, the PKS modules would construct the fatty acid portion, while an NRPS module would incorporate the amino acid moiety, such as proline in Tumonoic Acid E. nih.govknapsackfamily.com While a specific gene cluster has not been definitively assigned to every tumonoic acid, the presence of both acetate-derived and amino acid-derived units is a strong indicator of a PKS/NRPS origin. escholarship.org

Evolutionary Relationships of Cyanobacterial Producers and Homologous Pathways

The production of tumonoic acids has been identified in various, yet evolutionarily related, marine cyanobacteria. nih.gov For instance, tumonoic acids A-C and E-G have been found in strains of cf. Oscillatoria margaritifera from Curaçao. nih.govescholarship.org The initial discovery of tumonoic acids A, B, and C was from an assemblage of Lyngbya majuscula and Schizothrix calcicola in Guam. mdpi.comnih.gov Later, tumonoic acids D through I were isolated from Blennothrix cantharidosmum. mdpi.com

The close evolutionary relationship between these producing organisms suggests that the secondary metabolites are likely derived from homologous PKS/NRPS pathways. nih.gov This concept of phylogeny-guided natural product discovery has been successfully applied, where the evolutionary relatedness of cyanobacterial strains is used to predict their capacity to produce specific classes of secondary metabolites. nih.gov For example, the discovery of ethyl tumonoate A in cf. Oscillatoria margaritifera was guided by its close evolutionary relationship to the known tumonoic acid producer B. cantharidosmum. nih.gov It is important to note, however, that marine cyanobacteria can possess multiple, distinct biosynthetic pathways, which can lead to the production of structurally different molecules in related species. nih.gov

Predicted Biosynthetic Precursors of this compound

Based on its chemical structure, the predicted biosynthetic precursors for this compound are L-Proline, L-Lysine, L-Arginine, and L-Alanine. knapsackfamily.com The core structure consists of a fatty acid component attached to a proline ring. The biosynthesis is thought to start with precursors that are assembled by the PKS/NRPS machinery.

| Predicted Precursor | Type |

| L-Proline | Amino Acid |

| L-Lysine | Amino Acid |

| L-Arginine | Amino Acid |

| L-Alanine | Amino Acid |

Ecological Role and Chemical Interactions in the Marine Environment

The structural similarity of tumonoic acids to bacterial N-acyl-homoserine lactones (AHLs), which are signaling molecules in quorum sensing (QS), has prompted investigations into their ecological roles. nih.gov Several tumonoic acids, including E, F, G, and H, have been shown to interfere with cell-to-cell communication in the bacterium Vibrio harveyi, leading to a reduction in its bioluminescence. nih.govresearchgate.netmdpi.com This suggests that tumonoic acids may function as quorum sensing inhibitors (QSIs), potentially disrupting bacterial coordination and processes like biofilm formation and virulence. nih.govresearchgate.net

The production of such compounds may provide a competitive advantage to the cyanobacteria by interfering with the chemical signaling of competing microbes. researchgate.net While initially isolated based on cytotoxic properties, the activity of tumonoic acids in QS systems points to a more nuanced ecological function. nih.govresearchgate.net For example, Tumonoic acid F has been identified as a particularly potent QSI. mdpi.comresearchgate.net This chemical interference is a form of allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. The ability to disrupt QS could be a crucial defense mechanism for these benthic cyanobacteria, potentially influencing the microbial community structure in their immediate environment. nih.govresearchgate.net

Synthetic Approaches to Tumonoic Acid E and Its Derivatives

Strategies for Total Synthesis of Tumonoic Acid A and Related Compounds

The retrosynthetic analysis of a representative derivative, ethyl tumonoate A, indicates that it can be derived from the key intermediate, (S)-4-benzyl-3-[(2R,3S,E)-3-hydroxy-2,4-dimethyldodec-4-enoyl]oxazolidin-2-one. thieme-connect.com This intermediate, in turn, can be synthesized from n-octanal through a sequence of reactions, including a Wittig olefination and a crucial Evans anti-aldol reaction, without the need for protecting groups for the hydroxyl functionality. thieme-connect.com

The synthesis begins with the olefination of n-octanal. Subsequent reduction and oxidation steps yield an α,β-unsaturated aldehyde. This aldehyde is then subjected to a diastereoselective aldol (B89426) reaction to introduce the desired stereochemistry. Finally, hydrolysis of the chiral auxiliary and coupling with the appropriate proline ester furnishes the target tumonoic acid derivatives. thieme-connect.com

Key Chemical Transformations and Stereoselective Methodologies

The successful synthesis of Tumonoic acid A and its derivatives hinges on several key chemical transformations that allow for the precise control of stereochemistry.

A pivotal step in the synthetic sequence is the magnesium chloride-catalyzed anti-aldol reaction, following the Evans protocol. researchgate.netresearchgate.netthieme-connect.com This reaction is employed to create the C2 and C3 stereocenters of the fatty acid moiety with high diastereoselectivity. thieme-connect.com

The reaction involves the enolization of an N-acyl oxazolidinone, such as N-propionyloxazolidinone, which serves as a chiral auxiliary. The subsequent aldol addition to an α,β-unsaturated aldehyde, like (E)-2-methyldec-2-enal, proceeds to give the anti-aldol product in good yield and with excellent diastereoselectivity. thieme-connect.com The magnesium chloride is crucial for catalysis, and the reaction is typically carried out in the presence of a base, such as triethylamine, and a silylating agent like trimethylsilyl (B98337) chloride.

Table 1: Key Reagents in the Evans Anti-Aldol Reaction for Tumonoic Acid A Synthesis

| Reagent/Component | Purpose | Reference |

| (E)-2-methyldec-2-enal | Aldehyde component | thieme-connect.com |

| (S)-4-benzyl-N-propionyloxazolidin-2-one | Chiral auxiliary and nucleophile precursor | thieme-connect.com |

| Magnesium Chloride (MgCl₂) | Lewis acid catalyst | thieme-connect.com |

| Triethylamine (Et₃N) | Base | thieme-connect.com |

| Trimethylsilyl chloride (TMSCl) | Silylating agent | thieme-connect.com |

The Wittig reaction is another cornerstone of the synthetic strategy, used to construct the carbon-carbon double bond in the fatty acid chain. researchgate.netthieme-connect.com Specifically, the synthesis of the (E)-2-methyldec-2-enal intermediate involves a Wittig olefination. thieme-connect.com

In a typical procedure, n-octanal is reacted with a stabilized Wittig ylide, such as (carbethoxyethylidene)triphenylphosphorane, to produce an α,β-unsaturated ester. researchgate.netthieme-connect.com This reaction generally provides the E-isomer as the major product. The resulting ester is then further transformed into the required aldehyde for the subsequent aldol reaction.

Synthesis of Biologically Active Tumonoic Acid Derivatives (e.g., Ethyl Tumonoate A)

The developed synthetic route allows for the preparation of various biologically active derivatives of Tumonoic acid A. Ethyl tumonoate A, for instance, has demonstrated anti-inflammatory properties and inhibitory activity on calcium oscillations in neocortical neurons. scite.airesearchgate.netresearchgate.netthieme-connect.com

The synthesis of ethyl tumonoate A is achieved in the final step of the sequence. thieme-connect.com The chiral auxiliary is removed from the anti-aldol product via hydrolysis with a reagent system like lithium hydroxide (B78521) and hydrogen peroxide, yielding (2R,3S,E)-3-hydroxy-2,4-dimethyldodec-4-enoic acid. thieme-connect.com This carboxylic acid is then coupled with L-proline ethyl ester using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt), to afford the final product, ethyl tumonoate A. thieme-connect.com

Table 2: Final Steps in the Synthesis of Ethyl Tumonoate A

| Step | Reaction Type | Key Reagents | Product | Reference |

| 1 | Hydrolysis | LiOH, H₂O₂ | (2R,3S,E)-3-hydroxy-2,4-dimethyldodec-4-enoic acid | thieme-connect.com |

| 2 | Amide Coupling | L-proline ethyl ester, EDC·HCl, HOBt | Ethyl tumonoate A | thieme-connect.com |

Compound Index

Table 3: List of Mentioned Chemical Compounds

Advanced Analytical Methodologies in Tumonoic Acid E Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in the study of tumonoic acid E. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a powerful tool for detecting and quantifying this compound in complex mixtures.

In the analysis of marine cyanobacterium Blennothrix cantharidosmum, LC-MS was instrumental in the characterization of several tumonoic acids, including this compound. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS), a variant of LC-MS, determined the molecular formula of this compound to be C18H31NO4 based on the observed mass-to-charge ratio (m/z) of 326.2321 for the protonated molecule [M+H]+. nih.gov

LC-MS is not only used for initial detection but also plays a critical role in stereochemical assignments. For instance, after the synthesis of epimers of tumonoic acid D, co-injection of the synthetic compounds with the natural product and subsequent analysis by LC-MS conclusively identified the natural epimer based on its elution time. nih.gov Furthermore, LC-MS is employed to analyze the derivatives formed during stereochemical analysis, such as after derivatization with Marfey's reagent (FDVA), to determine the absolute configuration of the amino acid components. nih.govnih.gov

While highly effective, LC-MS analysis of tumonoic acids can sometimes be challenging. In some studies, this compound was not detected in known producing strains, which could be due to the compound's degradation over time or its presence as derivatives like ethyl tumonoates, which may evade detection under certain LC-MS conditions. escholarship.org

Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) for Screening

Screening for the presence of this compound and its analogs in various organisms is efficiently accomplished using a combination of Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).

LC-ESI-MS is particularly well-suited for analyzing complex liquid extracts. In a study guided by phylogeny, strains of cf. Oscillatoria margaritifera were screened for tumonoic acid-type molecules. nih.gov This screening successfully identified molecular ions corresponding to known tumonoic acids, including this compound. The identities were confirmed by comparing their retention times and MS/MS fragmentation patterns with those of authentic compounds. nih.gov This highlights the ability of LC-ESI-MS to not only detect the presence of these compounds but also to provide preliminary structural information through fragmentation analysis.

MALDI-TOF-MS offers a rapid, high-throughput method for screening, often directly from microbial colonies. This technique involves co-crystallizing the sample with a matrix that absorbs laser energy, leading to soft ionization of the analyte molecules. mdpi.comnih.gov In the investigation of cf. Oscillatoria margaritifera, live filaments were screened by MALDI-TOF-MS to confirm that the detected tumonoic acid derivatives were genuine secondary metabolites and not artifacts from the isolation process. nih.gov This direct analysis from live cells provides a quick snapshot of the chemical profile of the organism.

The complementary nature of these two techniques is highly advantageous. LC-ESI-MS provides detailed separation and fragmentation data from extracts, while MALDI-TOF-MS allows for rapid, direct screening of biological material. Together, they form a powerful workflow for the discovery and initial characterization of tumonoic acids in new sources.

Molecular Networking for Dereplication and Identification of Novel Analogs

Molecular networking has emerged as a powerful bioinformatics tool to streamline the process of dereplication, which is the rapid identification of known compounds in complex mixtures, and to facilitate the discovery of novel analogs. This approach organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, creating visual networks where structurally related molecules cluster together. nih.govnih.gov

In the context of tumonoic acid research, molecular networking has been successfully applied to dereplicate known compounds, including tumonoic acid I, from cyanobacterial extracts. nih.gov By comparing the MS/MS spectra from the sample to a database of known compounds, researchers can quickly identify the presence of previously characterized tumonoic acids. nih.govresearchgate.net This is a significant advantage as it avoids the time-consuming process of re-isolating and re-characterizing known substances.

The true power of molecular networking lies in its ability to highlight unknown but structurally related compounds. Analogs of known tumonoic acids will appear in the same molecular cluster, even if they are not present in the database. This allows researchers to pinpoint novel derivatives for targeted isolation and structural elucidation. The technique is compatible with various ionization platforms, including ESI and MALDI, and can be integrated into standard natural product discovery workflows. nih.gov

A typical molecular networking workflow involves acquiring MS/MS data from the natural product extract and then processing this data through a platform like the Global Natural Products Social Molecular Networking (GNPS) web platform. researchgate.net The resulting network visually represents the chemical space of the extract, accelerating the discovery of new tumonoic acid analogs.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of this compound from complex biological extracts. mdpi.com Its high resolving power allows for the separation of closely related analogs, which is often necessary in natural product chemistry.

In the initial isolation of this compound from the marine cyanobacterium Blennothrix cantharidosmum, reversed-phase (RP) HPLC was a critical final purification step. nih.gov After initial fractionation, a semi-preparative RP-HPLC column was used with a gradient elution of acetonitrile (B52724) and water to yield pure this compound. nih.gov The specific retention time of this compound under these conditions (14.2 minutes) serves as a key identifying characteristic. nih.gov

HPLC is also crucial for the purification of synthetic intermediates and final products in the chemical synthesis of tumonoic acids. For example, in the stereochemical investigation of tumonoic acid D, the free 2-methyldecanoic acid was purified by HPLC after hydrolysis before its optical rotation was measured. nih.gov

The choice of HPLC conditions, such as the column type (e.g., C18), solvent system, and gradient, is optimized to achieve the best possible separation of the target compound from other metabolites in the extract. mdpi.comclockss.org

Table of HPLC Parameters for this compound Purification

| Parameter | Value |

|---|---|

| Chromatography Mode | Reversed-Phase (RP) HPLC |

| Stationary Phase | Phenomenex Synergy-Hydro (4 µm particles) |

| Column Dimensions | 21.2 × 250 mm |

| Mobile Phase | Gradient elution from 45% CH3CN–H2O to 75% CH3CN–H2O |

| Elution Time | 30 min |

| Retention Time of this compound | 14.2 min |

Data from the purification of tumonoic acids from Blennothrix cantharidosmum. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Tumonoic acid A |

| Tumonoic acid B |

| Tumonoic acid C |

| Tumonoic acid D |

| This compound |

| Tumonoic acid F |

| Tumonoic acid G |

| Tumonoic acid H |

| Tumonoic acid I |

| Tumonoic acid K |

| Tumonoic acid L |

| epi-Tumonoic acid D |

| Ethyl tumonoate A |

| Methyl tumonoate A |

| Methyl tumonoate B |

| Methyl 2-(2-acetyl-3,5-dihydroxy-4,6-dimethylphenyl)acetate |

| Penicillenol A1 |

| Penicillenol A2 |

| Penicillenol B1 |

| Penicillenol B2 |

| Dihydrocitrinone |

| Phenol A acid |

| 7-carboxyl-6,8-dihydroxy-1,1,3,4,5-pentamenthylisochroman |

| 1-acetonyl-7-carboxyl-6,8-dihydroxy-3,4,5-trimethylisochroman |

| 2,4,5-trimethylbenzene-1,3-diol |

| Dolastatin 12 |

| Carmabin A |

| Barbamide |

| Carmaphycin B |

| Surfactin |

| 2-methyldecanoic acid |

| Lyngbyastatin 1 |

| Lyngbyastatin 3 |

| Besarhanamide A |

| Besarhanamide B |

| Grenadamine B |

| Grenadamine C |

| Hantupeptin A |

| Hantupeptin B |

| Hantupeptin C |

| Malevamide E |

| Palmyrrolinone |

| Malyngamide C |

| 8-epi-malyngamide C |

| 8-O-acetyl-8-epi-malyngamide C |

| Lyngbyabellin J |

| 27-deoxylyngbyaybellin A |

| Carriebowmide |

| Pitiprolamide |

| Microcolins A |

| Microcolins B |

| Caffeine |

| Theobromine |

| Theophylline |

| Paraxanthine |

| 7-methylguanine |

| Glucuronic acid |

| Digoxin |

| Digitoxin |

| Methamidophos |

| Emamectin B1a benzoate |

| Naphthoic acid |

| Naphthol |

| Methyl benzoic acid |

| Guaiacol |

| Guaiacol glyceryl ether |

| Catecol |

| Dihydroxybenzene |

| Dihydroxybenzoic acid |

| Methyl catecol |

| Ethyl catecol |

| Quinolinol |

| NH2-benzamide |

| Carbazole |

| Adenosine triphosphate (ATP) |

| Adenosine monophosphate (AMP) |

| Adenosine diphosphate (B83284) (ADP) |

| Cysteine |

| Cystine |

| Phenylalanine |

| Alanine |

| Tyrosine |

| Histidine |

| Arginine |

| Asparagine |

| Pantothate |

| Lysine |

| Aspartic acid |

| Glutathione |

| Acetyl-coenzyme A |

| Folic acid |

| Glutamine |

| Glutamic acid |

| Indole-3-acetic acid (IAA) |

| Abscisic acid (ABA) |

| trans-Zeatin-9-glucoside (tZ9G) |

| trans-Zeatin (tZ) |

| Dihydrozeatin (diZ) |

| trans-Zeatin riboside (tZR) |

| Dihydrozeatin riboside (diZR) |

| Isopentenyladenosine-5'-monophosphate (iPMP) |

| Isopentenyladenine-9-glucoside (iP9G) |

| Isopentenyladenine (iP) |

Future Perspectives and Research Gaps in Tumonoic Acid E Studies

Elucidation of Undetermined Molecular Targets and Detailed Mechanisms of Action

A significant research gap exists in identifying the specific molecular targets and elucidating the detailed mechanisms of action for Tumonoic acid E and its derivatives. Initial bioactivity screenings have indicated that some tumonoic acids possess cytotoxic properties. frontiersin.org However, the precise cellular components that these compounds interact with to exert their effects remain largely unknown. For instance, while a derivative, ethyl tumonoate A, has been shown to inhibit calcium oscillations in neocortical neurons and exhibit anti-inflammatory activity, the underlying molecular pathways have not been fully characterized. acs.org Future research should focus on target identification studies, which could involve techniques such as affinity chromatography with this compound-based probes to isolate binding partners from cell lysates. Furthermore, detailed mechanistic studies employing cell-based assays and animal models are necessary to understand the downstream signaling cascades affected by these compounds. A deeper comprehension of their mechanism of action is crucial for evaluating their therapeutic potential and for the rational design of more potent and selective derivatives.

Exploration of Biosynthetic Pathways through Genetic and Enzymatic Studies

The biosynthetic pathway of this compound is another area that warrants in-depth investigation. As acylated proline derivatives, it is hypothesized that their biosynthesis involves Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene clusters, which are common in cyanobacteria for the production of such secondary metabolites. researchgate.netnih.gov However, the specific genes and enzymes responsible for the assembly of the tumonoic acid scaffold have not been identified and characterized.

Future research should involve genome mining of the producing cyanobacterial strains, such as Blennothrix cantharidosmum, to identify the putative tumonoic acid biosynthetic gene cluster. scispace.com Subsequent genetic studies, including gene knockout and heterologous expression experiments, would be essential to confirm the function of these genes. Furthermore, in vitro characterization of the biosynthetic enzymes would provide insights into the substrate specificity and catalytic mechanisms, paving the way for biosynthetic engineering efforts to produce novel tumonoic acid derivatives.

Investigation of Undiscovered Bioactivities of this compound and Novel Derivatives

The known biological activities of the tumonoic acid family, while promising, likely represent only a fraction of their true potential. To date, various derivatives have demonstrated a range of activities as summarized in the table below.

| Compound | Bioactivity | Organism/Assay | Reference |

| Tumonoic acid F | Quorum sensing inhibition | Vibrio harveyi | encyclopedia.pub |

| Tumonoic acid I | Antimalarial | Plasmodium falciparum | encyclopedia.pub |

| Ethyl tumonoate A | Anti-inflammatory | RAW264.7 murine macrophages | encyclopedia.pub |

| Ethyl tumonoate A | Inhibition of calcium oscillations | Neocortical neurons | acs.org |

| Tumonoic acids D-I | Modest antimalarial | Plasmodium falciparum | nih.gov |

| Tumonoic acids D-I | Inhibition of quorum sensing | Vibrio harveyi | nih.gov |

Given the structural diversity within the tumonoic acid class, it is highly probable that other undiscovered bioactivities exist. encyclopedia.pub A comprehensive screening of this compound and other natural and synthetic derivatives against a wide array of biological targets is warranted. This could include assays for antiviral, antibacterial, antifungal, and immunosuppressive activities. The structural similarity of tumonoic acids to bacterial signaling molecules (homoserine lactones) suggests that further exploration of their role in modulating bacterial communication is a promising avenue. encyclopedia.pub The discovery of novel bioactivities would significantly expand the potential applications of these compounds.

Targeted Screening of Diverse Cyanobacterial Clades and Environmental Assemblages

The known producers of tumonoic acids belong to a few genera of marine cyanobacteria. This suggests that a targeted screening of related cyanobacterial clades could lead to the discovery of novel tumonoic acid analogs with potentially enhanced or different bioactivities.

| Compound | Producing Organism(s) | Reference |

| Tumonoic acids A, B, C | Lyngbya majuscula and Schizothrix calcicola assemblage | nih.gov |

| Tumonoic acids D, E, F, G, H, I | Blennothrix cantharidosmum | scispace.com |

| Ethyl tumonoate A | cf. Oscillatoria margaritifera | acs.org |

Phylogenetic analysis can guide this screening process, focusing on cyanobacterial strains that are genetically related to the known producers. acs.org Furthermore, exploring diverse and extreme environments may lead to the discovery of novel cyanobacterial species that produce unique tumonoic acid structures. Environmental genomics and metagenomics approaches could also be employed to screen for the presence of tumonoic acid biosynthetic gene clusters in uncultured cyanobacteria from various habitats.

Challenges in Cultivation and Scaled Production of Marine Cyanobacterial Producers

A major bottleneck in the research and development of marine natural products, including this compound, is the difficulty in cultivating the producing organisms on a large scale. Many marine cyanobacteria have specific and often complex nutritional and physicochemical requirements for growth, making their laboratory culture challenging. The scaled-up production of biomass is essential to obtain sufficient quantities of the compound for detailed biological evaluation and preclinical studies.

Future research needs to focus on optimizing the culture conditions for tumonoic acid-producing cyanobacteria, such as species of Oscillatoria and Blennothrix. This includes the development of defined culture media and the optimization of parameters like light, temperature, and aeration. Overcoming these cultivation challenges is a critical step towards the sustainable supply of this compound for further research and potential therapeutic development.

Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) to this compound Discovery and Production

The application of "omics" technologies holds immense promise for accelerating the discovery and production of this compound and its derivatives. Genomic and metagenomic approaches can be used to identify novel biosynthetic gene clusters from a wide range of cyanobacterial sources. frontiersin.org Transcriptomics and proteomics can be employed to understand the regulation of the tumonoic acid biosynthetic pathway and to identify strategies for enhancing its production.

Metabolomic profiling, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS), can be a powerful tool for the rapid detection and identification of novel tumonoic acid analogs in cyanobacterial extracts. mdpi.com Integrating these different omics datasets can provide a holistic view of the biology of the producing organisms and facilitate the development of metabolic engineering strategies to improve the yield and diversity of tumonoic acids.

Development of Chemical Biology Probes Based on this compound Scaffolds

The development of chemical biology probes based on the this compound scaffold is a crucial future direction for elucidating its molecular targets and mechanism of action. These probes are essential tools for target identification and validation. acs.org Affinity-based probes, for instance, can be synthesized by attaching a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) to the tumonoic acid molecule. frontiersin.orgnih.gov These probes can then be used in pull-down assays to isolate and identify the specific proteins that this compound interacts with within a cell. The synthesis of such probes would represent a significant step forward in understanding the fundamental biology of this class of natural products and would be invaluable for validating their therapeutic potential.

常见问题

(Basic) What methodologies are employed to isolate Tumonoic Acid E from marine cyanobacteria, and how do researchers ensure purity?

This compound is typically isolated using a combination of liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for preliminary detection and molecular networking to dereplicate known compounds . Vacuum liquid chromatography (VLC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are then used for purification, yielding compounds in pale yellow oil form with purity validated via HR-ESI-MS and NMR . Purity is further confirmed by analyzing UV-vis spectra and ensuring the absence of extraneous peaks in chromatograms .

(Basic) How is the molecular structure of this compound elucidated, and what spectroscopic techniques are critical for this process?

Structural elucidation relies on tandem spectroscopic methods:

- 1D/2D NMR (COSY, HMBC, ROESY) to assign proton and carbon signals, resolve spin systems, and determine stereochemistry (e.g., E-geometry of double bonds via ROESY correlations) .

- HR-ESI-MS to establish molecular formulas (e.g., C₁₈H₃₁NO₄ for this compound) and isotopic patterns .

- IR spectroscopy identifies functional groups (e.g., hydroxy groups at ~3381 cm⁻¹ and ester/amide bonds at 1718–1733 cm⁻¹) .

(Advanced) What challenges arise in resolving stereochemical ambiguities during the synthesis of this compound analogs?

Stereochemical determination is complicated by proline residue isomerization, leading to minor NMR signal sets (<10% intensity) attributed to cis-trans isomerization . Advanced strategies include:

- Evans aldol protocol for anti-configuration of 2-Me and 3-OH substituents .

- Chiral derivatization with L-proline esters to assign absolute configurations .

- Computational modeling (e.g., DFT calculations) to predict coupling constants and compare them with experimental NMR data .

(Advanced) How can researchers address contradictions in spectral data when characterizing this compound derivatives?

Discrepancies in NMR/MS data often stem from:

- Low-abundance isomers (e.g., cis-trans proline conformers), resolved via 2D NMR or chromatographic separation .

- Overlapping methylene signals in fatty acid chains, addressed by iterative COSY/TOCSY experiments .

- Artifact peaks in HR-ESI-MS, mitigated by isotopic pattern analysis and database cross-referencing (e.g., PubChem, MetaboLights) .

(Basic) What biological activities have been preliminarily associated with this compound, and what assays are used to validate them?

Initial studies suggest roles in quorum sensing inhibition and calcium oscillation modulation in neuronal cells . Bioassays include:

- Anti-inflammatory activity tested via COX-2 inhibition assays .

- Calcium signaling modulation measured using fluorescence-based imaging in cortical neurons .

- Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

(Advanced) How does molecular networking enhance the discovery of this compound analogs, and what are its limitations?

Molecular networking clusters compounds by MS/MS fragmentation similarity, enabling rapid identification of analogs (e.g., Tumonoic Acids F-I) . Limitations include:

- Dependence on spectral libraries , necessitating manual validation for novel scaffolds .

- Low sensitivity to stereochemical differences , requiring complementary NMR analysis .

- Inability to resolve isomers with identical fragmentation patterns, addressed via ion mobility spectrometry .

(Advanced) What statistical approaches are recommended for comparative studies of this compound bioactivity across different cyanobacterial strains?

- Multivariate analysis (PCA, PLS-DA) to correlate chemical profiles with bioactivity .

- Dose-response meta-analysis to quantify potency variations between strains .

- Error propagation models to account for methodological variability (e.g., LC-MS retention time shifts) .

(Basic) How are taxonomic origins of this compound-producing cyanobacteria verified, and why is this critical for reproducibility?

Strain identification involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。